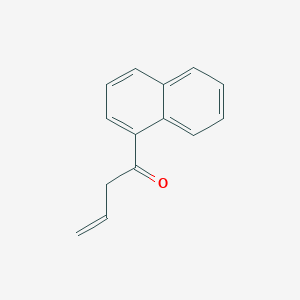![molecular formula C9H7BrN4O2 B8460708 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8460708.png)
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is a compound that features a bromine atom, a tetrazole ring, and a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the introduction of the tetrazole ring onto a brominated phenylacetic acid precursor. One common method involves the reaction of 2-bromo-4-nitrophenylacetic acid with sodium azide under acidic conditions to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The phenylacetic acid moiety can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, amines, or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenylacetic acid derivatives.
Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.
Coupling Reactions: Formation of biaryl or other coupled products.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. Its potential as a pharmacophore makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its therapeutic potential.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of 2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid depends on its specific application. In biological systems, the tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds also feature a triazole ring and are used in various biological applications.
Uniqueness
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both a bromine atom and a tetrazole ring, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H7BrN4O2 |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C9H7BrN4O2/c10-8-4-7(14-5-11-12-13-14)2-1-6(8)3-9(15)16/h1-2,4-5H,3H2,(H,15,16) |
Clé InChI |
HIPOGCXIZIGFRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C=NN=N2)Br)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 8-isopropoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B8460625.png)
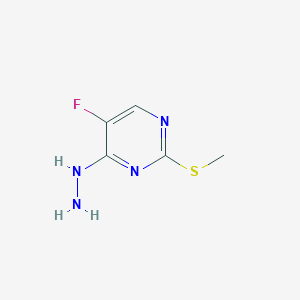
![7-Hydroxy-2-methylbenzo[b]furan-4-carbaldehyde](/img/structure/B8460632.png)
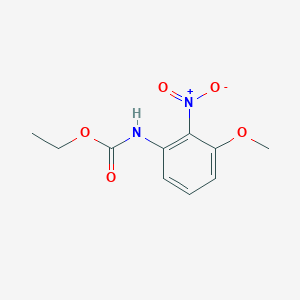
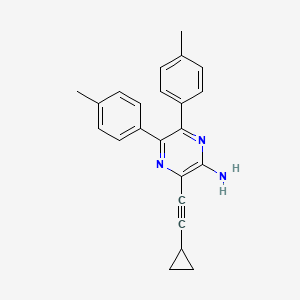
![[5-Methoxy-2-methyl-1-(4-nitrobenzoyl)-1H-indol-3-yl]acetic acid](/img/structure/B8460654.png)
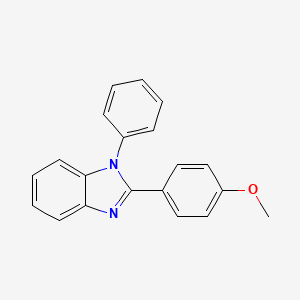
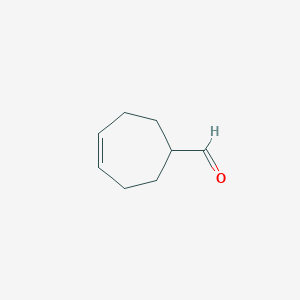
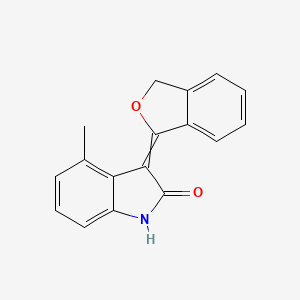
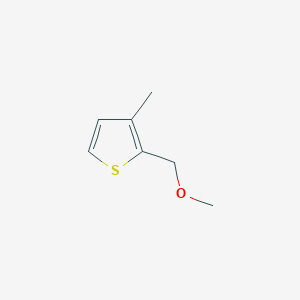
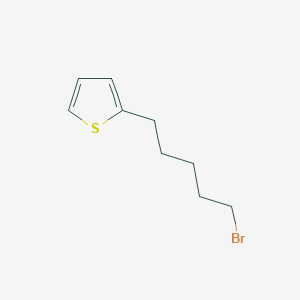
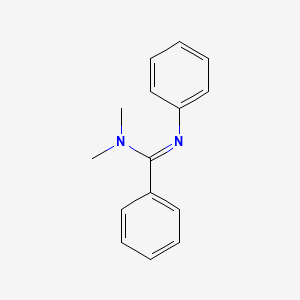
![8-methoxy-2-methyl-4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B8460709.png)
